1-Fluoro-3-(1-nitroethyl)benzene
Description
The Role of Fluorine in Aromatic Systems
The introduction of fluorine into aromatic rings can dramatically alter a molecule's physical, chemical, and biological properties. This is attributed to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. In medicinal chemistry, fluorine substitution is a common strategy to enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability. In materials science, fluorinated aromatics are integral to the development of polymers, liquid crystals, and other advanced materials with unique thermal and electronic properties.
The Versatility of the Nitro Group
Aromatic nitro compounds are pivotal intermediates in chemical synthesis. numberanalytics.comnih.gov The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. nih.govyoutube.com This electronic property is fundamental in controlling regioselectivity during the synthesis of complex molecules. nih.gov Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to a vast array of other functionalities, including the formation of anilines which are precursors to dyes, pharmaceuticals, and agrochemicals. numberanalytics.com
The synthesis of nitroaromatic compounds is often achieved through nitration, a classic electrophilic aromatic substitution reaction using a mixture of nitric and sulfuric acids. youtube.com The conditions can be tailored to control the degree and position of nitration. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8FNO2 |
|---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
1-fluoro-3-(1-nitroethyl)benzene |
InChI |
InChI=1S/C8H8FNO2/c1-6(10(11)12)7-3-2-4-8(9)5-7/h2-6H,1H3 |
InChI Key |
WXAUYRLTWHDJQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
The Precursor: 1 Fluoro 3 Nitrobenzene
The logical precursor to 1-Fluoro-3-(1-nitroethyl)benzene (B6179195) is 1-Fluoro-3-nitrobenzene (B1663965). This compound is well-documented and commercially available. sigmaaldrich.comscbt.combldpharm.comsigmaaldrich.com Its properties and reactions have been subjects of study, providing a basis from which the synthesis of the target molecule could theoretically be devised.
Table 1: Physicochemical Properties of 1-Fluoro-3-nitrobenzene
| Property | Value | Reference |
| CAS Number | 402-67-5 | sigmaaldrich.comnist.govnist.gov |
| Molecular Formula | C₆H₄FNO₂ | sigmaaldrich.comnist.govnist.gov |
| Molecular Weight | 141.10 g/mol | sigmaaldrich.comnist.gov |
| Boiling Point | 205 °C | sigmaaldrich.com |
| Melting Point | 1.7 °C | sigmaaldrich.com |
| Density | 1.325 g/mL at 25 °C | sigmaaldrich.com |
This table is interactive. Click on the headers to sort.
The synthesis of 1-Fluoro-3-nitrobenzene can be achieved through various methods, including the nucleophilic substitution of a nitro group for a fluoride (B91410) ion. researchgate.netrsc.org It serves as a versatile building block in organic synthesis. For instance, it has been used as an internal standard in fluorination reactions. sigmaaldrich.com The fluorine and nitro groups on the benzene (B151609) ring are subject to nucleophilic aromatic substitution, with the reactivity depending on the nature of the nucleophile and the reaction conditions. researchgate.netrsc.orgrsc.org
Hypothetical Synthesis and Research Scope
Classical Approaches to Nitroethylbenzene Derivatives and Fluorinated Aromatics
The classical synthesis of fluorinated nitroethylbenzene derivatives can be approached by sequentially introducing the required functional groups—nitro, fluoro, and ethyl—onto the benzene (B151609) ring. The order of these steps is crucial and dictated by the directing effects of the substituents.
Electrophilic Aromatic Nitration Strategies for the Benzene Moiety
Electrophilic aromatic nitration is a fundamental reaction for introducing a nitro (NO₂) group onto an aromatic ring. masterorganicchemistry.comnih.gov The most common method involves treating the aromatic substrate with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com This combination generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. masterorganicchemistry.comnih.govyoutube.com
The mechanism proceeds in several steps:
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear nitronium ion. youtube.com
Electrophilic Attack: The π-electrons of the benzene ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma-complex. masterorganicchemistry.comnih.govchemtube3d.com This step is typically the rate-determining step. masterorganicchemistry.com
Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring. masterorganicchemistry.comyoutube.com
When the benzene ring is already substituted, the existing group directs the position of the incoming nitro group. For instance, if synthesizing this compound from a precursor like 1-fluoro-3-ethylbenzene, the fluorine and ethyl groups, both being ortho-, para-directors, would not favor the desired meta-nitration. A more strategic approach might involve nitrating a precursor with a meta-directing group that can later be converted to the final substituent. quora.com
Recent advancements have explored alternative nitrating systems, such as using perfluorinated rare earth metal salts in a fluorous phase, which can offer practical benefits. rsc.org
Introduction of the Fluoro Group via Halogenation or Fluorination Techniques
Introducing a fluorine atom onto an aromatic ring can be challenging due to the high reactivity of elemental fluorine. askiitians.com However, several reliable methods have been developed.
Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group. For example, a dinitro- or trinitro-substituted benzene can react with a fluoride (B91410) source like potassium fluoride (KF) to replace a nitro group with a fluorine atom. epa.gov Similarly, a chlorine atom on an activated ring can be displaced by fluoride, often using KF in a polar aprotic solvent like sulfolane (B150427) at high temperatures. google.com The synthesis of 1-fluoro-3-nitrobenzene from 1,3-dinitrobenzene (B52904) has been achieved with yields up to 92% using potassium fluoride in the presence of phthaloyl dichloride. epa.gov
Electrophilic Fluorination: This approach involves using reagents that deliver an electrophilic fluorine species ("F⁺"). Modern electrophilic fluorinating agents include Selectfluor and N-fluorobenzenesulfonimide (NFSI). numberanalytics.com These reagents offer improved handling and selectivity compared to older methods.
Balz-Schiemann Reaction: A classical method that involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. numberanalytics.com This salt is typically prepared by diazotizing an aniline (B41778) derivative with nitrous acid in the presence of fluoroboric acid (HBF₄). While effective for single fluorine introductions, it can be less practical for multiple substitutions. google.com
Direct Fluorination with NF₄BF₄: A method utilizing tetrafluorammonium tetrafluoroborate (NF₄BF₄) in hydrogen fluoride (HF) can achieve electrophilic substitution of hydrogen with fluorine on an aromatic ring. google.comdtic.mildtic.mil
| Method | Fluorinating Agent/Reagents | Typical Substrate | Key Feature |
|---|---|---|---|
| Nucleophilic Substitution (SNAr) | Potassium Fluoride (KF) | Activated aromatics (e.g., dinitrobenzene) | Requires electron-withdrawing groups on the ring. epa.govgoogle.com |
| Electrophilic Fluorination | Selectfluor, NFSI | General aromatics | Uses modern, manageable "F+" sources. numberanalytics.com |
| Balz-Schiemann Reaction | 1. NaNO₂, HBF₄ 2. Heat | Aromatic amines (anilines) | Classic method via diazonium salts. numberanalytics.com |
| Direct Electrophilic Substitution | NF₄BF₄ in HF | Non-fluorinated aromatics | Direct replacement of H with F. google.comdtic.mil |
Alkylation Reactions for the Ethane Side Chain Elaboration
The introduction of an ethyl group onto a benzene ring is commonly achieved via the Friedel-Crafts alkylation reaction. libretexts.org This reaction involves treating the aromatic compound with an alkyl halide (e.g., chloroethane) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgyoutube.com
The mechanism involves the Lewis acid activating the alkyl halide to generate a carbocation electrophile (CH₃CH₂⁺), which is then attacked by the aromatic ring. libretexts.orgchemguide.co.ukchemguide.co.uk However, the Friedel-Crafts alkylation has several limitations:
The aromatic ring cannot bear strongly deactivating groups. youtube.com
The reaction is prone to polyalkylation because the newly added alkyl group activates the ring towards further substitution. libretexts.org
The carbocation intermediate can undergo rearrangement to a more stable form, which is a significant issue with primary alkyl halides longer than two carbons. libretexts.orgyoutube.com
An industrial variant uses an alkene (e.g., ethene) with a catalyst mixture of AlCl₃ and hydrogen chloride (HCl). chemguide.co.ukchemguide.co.uk For more complex side chains like the 1-nitroethyl group, direct alkylation is not feasible. Instead, the side chain is typically constructed from a precursor already on the ring. For instance, a Friedel-Crafts acylation followed by reduction can produce a simple ethyl group without rearrangement. quora.comyoutube.com Alternatively, a benzyl (B1604629) halide can be used to alkylate a nitroalkane anion, though O-alkylation often competes with the desired C-alkylation. nih.gov
Henry Reaction and Related Nitroalkylation Strategies for this compound Precursors
A more direct and powerful strategy for creating the C-C bond of the nitroethyl side chain is the Henry reaction, also known as the nitroaldol reaction. organic-chemistry.orgwikipedia.orgtcichemicals.com This reaction forms a β-nitro alcohol by combining a nitroalkane with an aldehyde or ketone in the presence of a base. wikipedia.orgyoutube.com
Condensation of Fluorinated Aromatic Aldehydes with Nitroethane
To synthesize a precursor for this compound, the Henry reaction provides an ideal route. The reaction would involve the condensation of 3-fluorobenzaldehyde (B1666160) with nitroethane.
The reaction mechanism begins with the deprotonation of nitroethane at the α-carbon by a base to form a nucleophilic nitronate anion. wikipedia.org This anion then attacks the electrophilic carbonyl carbon of 3-fluorobenzaldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol product, 1-(3-fluorophenyl)-2-nitropropan-1-ol. wikipedia.org This intermediate can then be further modified, for example, by dehydration to a nitroalkene or reduction of the alcohol and nitro groups. A similar reaction between 4-fluorobenzaldehyde (B137897) and nitroethane using cyclohexylamine (B46788) as a base has been reported to produce 1-(4-fluorophenyl)-2-nitropropene (B13820962) after dehydration. sciencemadness.org
Variants and Catalytic Enhancements of the Henry Reaction
The classical Henry reaction often uses simple base catalysts, but significant research has focused on improving its efficiency and selectivity. organic-chemistry.orgwikipedia.org
Catalytic Systems: A wide range of catalysts have been developed to promote the reaction under milder conditions and with better control. These include metal complexes of copper, zinc, cobalt, and magnesium. wikipedia.org Copper(I) and Copper(II) complexes with various ligands, such as bis(oxazolines) or diamines, have been shown to be highly effective and can induce high levels of diastereoselectivity and enantioselectivity. organic-chemistry.org
Asymmetric Henry Reaction: The development of chiral catalysts has enabled the synthesis of specific stereoisomers of the β-nitro alcohol product. tcichemicals.com Chiral ligands like N-methylephedrine or quinine (B1679958) derivatives, when complexed with a metal salt, can create a chiral environment that directs the approach of the nucleophile to the aldehyde. wikipedia.org For instance, cobalt-salen complexes have been investigated as catalysts for the asymmetric Henry reaction between substituted benzaldehydes and nitromethane. osti.gov
Alternative Reaction Media: While often performed in organic solvents, the Henry reaction has been shown to work in aqueous media, which can be an important environmental improvement. organic-chemistry.org Natural DNA has also been reported to catalyze the reaction in pure water for electron-poor aromatic aldehydes. nih.gov
| Catalyst System | Substrates Mentioned | Key Advantage/Finding |
|---|---|---|
| Chiral Diamine-Cu(OAc)₂ Complex | General Aldehydes | Practical for asymmetric Henry reactions. organic-chemistry.org |
| Zinc Triflate / DIPEA / N-Methylephedrine | Benzaldehyde, Nitromethane | Enantioselective aldol (B89426) addition. wikipedia.org |
| Quinine Derivatives | Aromatic Aldehydes, Nitromethane | Asymmetric catalysis. wikipedia.org |
| Co(III)-salan Complexes | 2-Fluorobenzaldehyde, Nitromethane | Catalyst for asymmetric reaction, reversed enantioselectivity vs. salen. osti.gov |
| Natural DNA | Electron-poor Aromatic Aldehydes | Catalysis in pure water at physiological temperature. nih.gov |
Modern and Sustainable Synthetic Innovations
The contemporary synthesis of functionalized aromatic compounds increasingly relies on catalytic methods that offer high efficiency, selectivity, and sustainability. The construction of the this compound scaffold can be envisioned through several catalytic pathways, including direct C-C bond formation and functional group interconversion.
Catalytic Synthesis of this compound
Catalytic routes offer a direct and atom-economical approach to forming the crucial carbon-carbon bond between the fluorinated aromatic ring and the nitroethyl side chain.
Transition metal catalysis provides powerful tools for C-C bond formation. The synthesis of α-aryl nitroalkanes, such as this compound, can be effectively achieved via cross-coupling reactions. A primary strategy involves the palladium- or copper-catalyzed α-arylation of a nitroalkane. researchgate.netacs.org In a hypothetical synthesis, 1-bromo-3-fluorobenzene (B1666201) or a similar electrophile could be coupled with the nitronate anion of nitroethane.
Palladium-catalyzed protocols, often employing specialized phosphine (B1218219) ligands like BrettPhos, have proven effective for the mono-arylation of various nitroalkanes with aryl halides under mild conditions. researchgate.netacs.org Similarly, copper-catalyzed systems, which are often more economical, have been developed for the C-benzylation and arylation of nitroalkanes. researchgate.netnih.gov These methods tolerate a wide range of functional groups, making them suitable for constructing complex molecules.
Another advanced approach is the denitrative cross-coupling, where a nitroarene itself acts as the electrophilic partner. acs.orgresearchgate.net For instance, a palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig type reaction could potentially couple 1-fluoro-3-nitrobenzene with a suitable ethyl-containing nucleophile, although this is less direct for forming the specific nitroethyl sidechain.
Organocatalysis and biocatalysis represent green and sustainable alternatives to metal-based catalysis. A highly plausible route to a precursor of this compound is the Henry (nitroaldol) reaction between 3-fluorobenzaldehyde and nitroethane. organic-chemistry.orgwikipedia.org This reaction, which forms 1-(3-fluorophenyl)-2-nitropropan-1-ol, can be catalyzed by simple bases, but organocatalysts can offer superior control.
Biocatalytic methods can also be employed, either for the C-C bond formation step or for subsequent transformations. For example, enzymes such as hydroxynitrile lyases have been engineered to catalyze Henry-type reactions. rsc.org Alternatively, a biocatalytic reduction of a precursor α-nitroketone using alcohol dehydrogenases (ADHs) or whole-cell systems could generate the chiral nitro-alcohol intermediate. rsc.orgmdpi.com Furthermore, nitroreductases (NRs) can be used for the reduction of nitro groups to amines, a transformation that highlights the synthetic versatility of the nitroethyl moiety. google.com
Stereoselective and Enantioselective Synthesis of Chiral this compound
The carbon atom of the ethyl group attached to the nitro group in this compound is a stereocenter. The synthesis of enantiomerically enriched forms of this compound is of significant interest and can be achieved through asymmetric catalysis.
The asymmetric Henry reaction is a cornerstone for the enantioselective synthesis of chiral β-nitroalcohols, which are direct precursors to compounds like chiral this compound. A variety of chiral catalysts have been developed to control the stereochemical outcome of the reaction between 3-fluorobenzaldehyde and nitroethane.
Transition Metal Catalysts: Chiral complexes of copper, zinc, and other transition metals are highly effective. Copper(II) complexes with chiral bis(oxazoline) (BOX) or diamine ligands have been shown to catalyze the Henry reaction with high enantioselectivity. organic-chemistry.orgmdpi.comniscpr.res.in These catalysts act as chiral Lewis acids, activating the aldehyde and organizing the transition state to favor the formation of one enantiomer.
Organocatalysts: Chiral organocatalysts, particularly those derived from cinchona alkaloids and chiral thioureas, are widely used for asymmetric Henry reactions. nih.govbuchler-gmbh.com These catalysts operate through non-covalent interactions, such as hydrogen bonding, to create a chiral environment that directs the nucleophilic attack of the nitronate.
The table below illustrates the effectiveness of various chiral catalysts in analogous asymmetric Henry reactions.
| Catalyst/Ligand | Aldehyde Substrate | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Cu(OAc)₂ / Chiral Diamine | 4-Chlorobenzaldehyde | >99 | 93 | mdpi.com |
| Cu(OTf)₂ / (S)-t-Bu-BOX | Benzaldehyde | >95 | 92 | niscpr.res.in |
| Co-salan complex | 2-Fluorobenzaldehyde | ~70 | ~75 | osti.gov |
| Quinine-derived Thiourea | 3-Bromobenzaldehyde | 95 | 91 | beilstein-journals.org |
This table presents illustrative data from similar reported reactions to demonstrate catalyst efficacy.
When the asymmetric Henry reaction is performed between 3-fluorobenzaldehyde and nitroethane, the resulting product, 1-(3-fluorophenyl)-2-nitropropan-1-ol, possesses two adjacent stereocenters. The relative configuration of these centers (syn or anti) defines the diastereomer produced. Controlling this diastereoselectivity is crucial for synthesizing a stereochemically pure final product.
The choice of catalyst, solvent, and reaction conditions can significantly influence the diastereomeric ratio (dr) of the β-nitroalcohol product. For instance, certain copper(I)-bis(sulfonamide)-diamine ligand complexes have been specifically designed to achieve high levels of both diastereo- and enantioselectivity in Henry reactions. organic-chemistry.org The catalyst's structure dictates the facial selectivity of the attack on the aldehyde and the orientation of the incoming nucleophile, thereby controlling the formation of the syn or anti diastereomer. Subsequent chemical steps, such as the deoxygenation of the hydroxyl group to yield the final target molecule, would proceed from a diastereomerically pure intermediate.
The following table shows how catalyst selection can influence diastereoselectivity in related reactions.
| Catalyst System | Substrates | Diastereomeric Ratio (syn:anti) | ee (syn) (%) | Reference |
|---|---|---|---|---|
| Cu(I)-Bis(sulfonamide)-Diamine | Benzaldehyde + Nitroethane | 93:7 | 96 | organic-chemistry.org |
| La-(R)-BINOL complex | N-phthalimidoaldehyde + Nitromethane | >95:5 (erythro:threo) | 92 | psu.edu |
| Guanidine-based Organocatalyst | Benzaldehyde + Nitromethane | 91:9 | 97 | psu.edu |
This table presents illustrative data from similar reported reactions to demonstrate diastereoselective control.
Based on a comprehensive search, there is currently insufficient specific scientific literature available on the chemical compound This compound to generate the detailed article as per the requested outline.
The search results did not yield specific studies or data pertaining to the following required sections for "this compound":
Green Chemistry Principles in this compound Production:No specific research was found detailing the application of green chemistry principles, including solvent-free protocols or atom economy calculations, for the production of this exact compound.
Mechanistic Investigations of this compound Formation Pathways:There is a lack of published research on the elucidation of reaction mechanisms, intermediates, or computational studies focusing on the transition state analysis and reaction energetics for the formation of this compound.
While general information exists for related compounds such as 1-fluoro-3-nitrobenzene and for the Henry (nitroaldol) reaction as a potential synthetic route, the strict requirement to focus solely on This compound and adhere to the specific, detailed outline cannot be met with the currently available information. Generating content would require speculation and would not be based on verifiable, scientific findings for the target compound, thus failing to meet the quality and accuracy standards of the request.
Reactivity of the Nitro Group in this compound
The nitro group, attached to a benzylic carbon, is the site of several important chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the adjacent phenyl ring and the fluorine atom at the meta position.
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. For this compound, this reaction would yield 1-(3-fluorophenyl)ethanamine, a valuable building block for pharmaceuticals and other biologically active molecules. Common methods for the reduction of aromatic and aliphatic nitro compounds can be applied here. csbsju.edulibretexts.orgmasterorganicchemistry.com
Catalytic hydrogenation is a widely used and efficient method for this transformation. libretexts.org Typically, this involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.
Table 1: Representative Catalytic Systems for Nitro Group Reduction
| Catalyst | Solvent | Pressure | Temperature | Product |
|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | Ethanol, Methanol | 1-5 atm | Room Temperature | 1-(3-fluorophenyl)ethanamine |
| Platinum(IV) oxide (PtO₂) | Acetic Acid | 1-5 atm | Room Temperature | 1-(3-fluorophenyl)ethanamine |
This table presents generally effective conditions for nitro group reduction and, while not specifically documented for this compound, these conditions are expected to be applicable based on the reduction of similar nitro compounds.
Another common method involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). masterorganicchemistry.com This method is particularly useful for the reduction of aromatic nitro compounds. While the nitro group in this compound is aliphatic, its benzylic position may allow for the successful application of these conditions. youtube.com
The Nef reaction is a classic organic transformation that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone, respectively, through acid-catalyzed hydrolysis of the corresponding nitronate salt. alfa-chemistry.comwikipedia.org Since this compound is a secondary nitroalkane, it is expected to undergo the Nef reaction to produce 1-(3-fluorophenyl)ethan-1-one. wikipedia.org
The reaction proceeds by first deprotonating the nitroalkane at the α-carbon with a base to form a nitronate salt. This salt is then treated with a strong aqueous acid, which protonates the nitronate to form a nitronic acid. Subsequent hydrolysis leads to the formation of the ketone and nitrous oxide. wikipedia.orgmdma.ch
General Steps of the Nef Reaction:
Deprotonation: Formation of the nitronate salt using a base (e.g., NaOH, NaOEt).
Acidification: Slow addition of the nitronate salt to a cold, strong aqueous acid (e.g., H₂SO₄, HCl).
Hydrolysis: Formation of the ketone and nitrous oxide.
The carbon atom bearing the nitro group in this compound is electrophilic due to the strong electron-withdrawing nature of the nitro group. This allows for nucleophilic attack at this position. However, direct nucleophilic substitution of the nitro group itself is generally difficult. Instead, reactions often proceed through an initial deprotonation at the benzylic position, especially in the presence of a base. frontiersin.org
The resulting nitronate anion can then react with various electrophiles. Alternatively, under certain conditions, nucleophilic substitution of hydrogen at the benzylic position can occur, particularly in electron-deficient systems. While specific studies on this compound are scarce, the reactivity of similar benzylic nitro compounds suggests that it could participate in reactions with a variety of nucleophiles. frontiersin.org
Reactivity of the Fluoro Group and Aromatic Ring
The fluorine atom and the benzene ring also exhibit characteristic reactivity, primarily through nucleophilic aromatic substitution and potential directed metalation reactions.
The fluorine atom on the benzene ring of this compound can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgmasterorganicchemistry.com The rate of this reaction is significantly enhanced by the presence of the electron-withdrawing nitroethyl group, particularly due to the nitro group's ability to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orgstackexchange.com
The fluorine atom is an excellent leaving group in SNAr reactions, often more so than other halogens, because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.com
Table 2: Representative SNAr Reactions on Analagous Fluoronitrobenzene Systems
| Nucleophile | Product (General Structure) | Typical Conditions |
|---|---|---|
| Alkoxides (e.g., NaOCH₃) | 1-Methoxy-3-(1-nitroethyl)benzene derivative | Methanol, heat |
| Amines (e.g., Piperidine) | 1-(Piperidin-1-yl)-3-(1-nitroethyl)benzene derivative | DMSO, heat |
This table is based on the known reactivity of fluoronitrobenzenes and serves to illustrate the expected products and conditions for SNAr reactions of this compound. nih.govresearchgate.net
The regioselectivity of the substitution is dictated by the position of the leaving group (fluorine). The electron-withdrawing nitroethyl group at the meta position provides activation for this substitution. stackexchange.com
Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This reaction involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be trapped with various electrophiles. wikipedia.org
In the case of this compound, both the fluorine atom and the nitroethyl group could potentially act as directing groups. Fluorine is known to be a moderate ortho-directing group. uwindsor.caresearchgate.net However, the nitro group is generally not a good directing group for ortho-metalation due to its own reactivity towards organolithium reagents. The nitroethyl group presents a similar challenge.
Given the presence of the acidic benzylic proton on the nitroethyl group, it is likely that deprotonation would occur at this position in the presence of a strong base, rather than on the aromatic ring. If ortho-metalation were to occur, it would likely be directed by the fluorine atom to the C2 or C6 position. However, the competing deprotonation at the benzylic position is a significant consideration. uwindsor.ca The outcome of such a reaction would be highly dependent on the specific base used, the reaction temperature, and the presence of chelating agents. wikipedia.orguwindsor.ca
Cross-Coupling Reactions at Fluorinated Positions
While the C-F bond is the strongest single bond to carbon, its functionalization through cross-coupling reactions has become an area of intense research. For fluoroaromatic compounds, particularly those activated by electron-withdrawing groups like the nitro group, nucleophilic aromatic substitution (SNA_r) is a common pathway. However, transition metal-catalyzed cross-coupling reactions offer an alternative and often more versatile strategy for C-C and C-heteroatom bond formation.
Although specific examples of cross-coupling reactions involving this compound are not extensively documented in the literature, the reactivity of simpler fluoronitroaromatic systems provides valuable insights. Palladium- and nickel-based catalytic systems are most commonly employed for such transformations.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron reagent and an organic halide or triflate, is a powerful tool in organic synthesis. organic-chemistry.orglibretexts.org For substrates like this compound, the strong electron-withdrawing nitro group can facilitate the oxidative addition of the C-F bond to a low-valent palladium or nickel center, a key step in the catalytic cycle. mdpi.comresearchgate.netbeilstein-journals.orgmdpi.com Recent advancements have shown that even challenging C-F bonds can be activated, particularly with the use of specialized ligands and reaction conditions. mdpi.comresearchgate.net It is anticipated that under appropriate conditions, this compound could react with various aryl or vinyl boronic acids or their esters to yield the corresponding biaryl or styrenyl derivatives.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for the formation of C-N bonds. beilstein-journals.orgresearchgate.net The reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base can provide arylamines in high yields. Given the electronic activation of the fluorinated position in this compound, it is plausible that it could undergo Buchwald-Hartwig amination with a variety of primary and secondary amines to furnish the corresponding N-aryl amine products. The choice of ligand and base would be crucial to achieve good yields and prevent side reactions. nih.gov
Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The reactivity of the C-F bond in this compound towards Sonogashira coupling would likely require robust catalytic systems, but the synthesis of alkynyl-substituted nitroaromatics is a feasible outcome. soton.ac.uk
Table 1: Representative Analogous Cross-Coupling Reactions of Fluoroaromatics
| Catalyst/Ligand | Coupling Partner | Product Type | Reference |
| Pd(OAc)₂ / X-Phos | Anilines | Arylamines | beilstein-journals.org |
| Pd₂(dba)₃ / PPh₃ | Diaryl zinc | Biaryls | mdpi.com |
| Ni(cod)₂ | Arylboronic acids | Biaryls | beilstein-journals.org |
| Pd(PPh₃)₄ / CuI | Terminal alkynes | Arylalkynes | soton.ac.uk |
Transformations Involving the Benzylic Carbon and Ethane Moiety
The benzylic position of the nitroethyl group is a hub of reactivity, being activated by both the adjacent phenyl ring and the electron-withdrawing nitro group. This allows for a range of functionalization reactions.
The hydrogen atom at the benzylic carbon of this compound is acidic due to the stabilizing effect of the nitro group on the conjugate base (a nitronate). This acidity allows for deprotonation with a suitable base, generating a nucleophilic nitronate species that can react with various electrophiles.
Reactions such as alkylations, acylations, and Michael additions can be envisaged at this position. For instance, treatment with a base followed by an alkyl halide would lead to the formation of a more substituted nitroalkane. Acylation could be achieved using acylating agents like acid chlorides or anhydrides. Furthermore, the nitronate can participate as a nucleophile in conjugate addition reactions to α,β-unsaturated carbonyl compounds or nitriles.
Recent advancements in C-H functionalization offer alternative routes to modify the benzylic position. nih.gov Photoredox catalysis, for example, has emerged as a powerful tool for the activation of C-H bonds under mild conditions.
The benzylic carbon in this compound is a chiral center. Reactions involving this center can proceed with either inversion or retention of configuration, or lead to racemization, depending on the reaction mechanism. fiveable.melumenlearning.comrijournals.com
Reactions that proceed through a planar intermediate, such as the formation of a nitronate followed by protonation, are likely to lead to racemization if the proton source is achiral. However, the use of chiral proton sources or catalysts can induce stereoselectivity.
Stereoselective reactions of nitro compounds are of great interest for the synthesis of enantiomerically pure compounds. researchgate.net For example, enantioselective Michael additions of nitroalkanes to enones have been developed using chiral organocatalysts. acs.org Similarly, stereoselective nitro-Mannich (aza-Henry) reactions provide access to chiral β-nitroamines. researchgate.net These methodologies could potentially be applied to this compound to control the stereochemistry at the benzylic position. The outcome of such reactions is highly dependent on the catalyst and reaction conditions. nih.gov
Table 2: Examples of Stereoselective Reactions of Nitroalkanes
| Reaction Type | Catalyst | Stereochemical Outcome | Reference |
| Conjugate Addition | Chiral Peptide-based Phosphine/Cu | Enantioselective | acs.org |
| aza-Henry Reaction | Chiral Lewis Acid/Metal-free Catalysts | Diastereo- and Enantioselective | researchgate.net |
| Michael Addition | Chiral Prolinol Silyl Ether | Enantioselective | rutgers.edu |
Cycloaddition Reactions and Heterocycle Formation Incorporating this compound
This compound can be a precursor to the corresponding β-nitrostyrene derivative, 1-fluoro-3-(1-nitrovinyl)benzene, through elimination of water. This α,β-unsaturated nitroalkene is a versatile Michael acceptor and a reactive component in various cycloaddition reactions, leading to the formation of a wide array of heterocyclic structures. fiveable.mebeilstein-journals.orgchemrxiv.orgrsc.org
Diels-Alder Reactions: As a dienophile, 1-fluoro-3-(1-nitrovinyl)benzene can participate in [4+2] cycloaddition reactions with a variety of dienes. researchgate.netbeilstein-journals.orgchemrxiv.orgresearchgate.netnih.govdoaj.org The presence of the electron-withdrawing nitro group enhances the reactivity of the double bond towards electron-rich dienes. These reactions can lead to the formation of six-membered rings with multiple stereocenters, the stereochemical outcome of which can often be predicted by the endo rule. The fluorine substituent can also influence the stereoselectivity of the cycloaddition.
1,3-Dipolar Cycloadditions: The double bond of 1-fluoro-3-(1-nitrovinyl)benzene can also act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones, azides, and nitrile oxides. rsc.orgrsc.orgfrontiersin.orgmdpi.comqu.edu.sa These reactions provide a direct route to five-membered heterocyclic rings. For instance, reaction with a nitrone would yield an isoxazolidine (B1194047) ring system. The regioselectivity and stereoselectivity of these cycloadditions are governed by both electronic and steric factors of the reactants.
Cascade and Multicomponent Reactions Featuring this compound as a Building Block
Cascade reactions, also known as tandem or domino reactions, allow for the formation of complex molecules from simple starting materials in a single synthetic operation, which is highly efficient in terms of atom economy and step count. rutgers.edunih.gov20.210.105 this compound and its derived nitrostyrene (B7858105) are excellent candidates for initiating such cascades.
A common strategy involves an initial Michael addition to the corresponding β-nitrostyrene, which generates a nucleophilic intermediate that can then participate in a subsequent intramolecular reaction. For example, a Michael addition followed by an intramolecular aldol condensation or cyclization can lead to the rapid construction of complex carbocyclic and heterocyclic frameworks. chemrxiv.orgresearchgate.net
Multicomponent reactions (MCRs), in which three or more reactants combine in a one-pot reaction to form a product that incorporates portions of all the starting materials, represent another powerful synthetic strategy. mdpi.combeilstein-journals.orglumenlearning.comresearchgate.netrsc.org20.210.105 The precursor to this compound, 3-fluorobenzaldehyde, can be used in MCRs with nitroethane and other components to build complex molecular architectures. For instance, a multicomponent reaction of an aromatic aldehyde, a nitroalkane, and a nucleophile can lead to the formation of highly substituted products in a single step.
Theoretical and Computational Chemistry Studies of 1 Fluoro 3 1 Nitroethyl Benzene
Electronic Structure and Bonding Analysis
The electronic structure of 1-Fluoro-3-(1-nitroethyl)benzene (B6179195) is primarily dictated by the interplay of the aromatic π-system of the benzene (B151609) ring and the electronic effects of its three substituents: the fluoro group, the methyl group, and the nitro group. The fluorine atom acts as a strong electron-withdrawing group via induction (-I effect) but a weak electron-donating group through resonance (+R effect). Conversely, the nitro group is a powerful electron-withdrawing group through both induction and resonance (-I and -R effects). The ethyl group, specifically the methyl on the benzylic carbon, has a weak electron-donating inductive effect (+I). These competing and reinforcing effects create a complex electronic environment that governs the molecule's properties and reactivity.
Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the geometric and electronic properties of molecules. For this compound, these calculations would provide optimized molecular geometry (bond lengths, bond angles, and dihedral angles), vibrational frequencies, and electronic properties such as dipole moment and orbital energies.
Below is a table of expected and calculated properties for related compounds, which serve as a baseline for predicting the properties of this compound.
| Property | 1-Fluoro-3-nitrobenzene (B1663965) (Calculated/Experimental) | Nitrobenzene (B124822) (Calculated/Experimental) | (1-Nitroethyl)benzene (Experimental) | Predicted Trend for this compound |
| Molecular Weight ( g/mol ) | 141.10 scilit.com | 123.11 | 151.16 chemspider.com | Approx. 185.16 |
| Dipole Moment (Debye) | ~3.5 (Calculated for TCNB) researchgate.net | 4.22 | Data not available | Expected to be significant due to polar NO₂ and F groups. |
| C-N Bond Length (Å) | Data not available | 1.468 researchgate.net | Data not available | Expected to be similar to nitrobenzene, possibly slightly longer due to steric effects. |
| O-N-O Bond Angle (°) | Data not available | 124.2 researchgate.net | Data not available | Expected to be similar to other nitroaromatics. |
This table is populated with data from analogous compounds to infer properties of this compound.
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. In this compound, the key interactions are between the π-orbitals of the benzene ring and the orbitals of the substituents.
The fluorine atom's lone-pair p-orbitals can conjugate with the benzene π-system, introducing new, lower-energy π-orbitals. researchgate.net However, its high electronegativity primarily results in a strong inductive withdrawal of electron density from the sigma framework.
The nitro group is a classic example of a π-accepting substituent. The π* antibonding orbitals of the nitro group can interact with the filled π-orbitals of the benzene ring. researchgate.net This interaction lowers the energy of the ring's molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO), and introduces low-lying empty orbitals that are combinations of the ring LUMO and the nitro group's π* orbitals. This significantly lowers the energy of the molecule's Lowest Unoccupied Molecular Orbital (LUMO). The (1-nitroethyl) group maintains this strong electron-withdrawing character.
Conformational Analysis and Rotational Isomers of the Ethane Side Chain
The conformational flexibility of this compound is centered around the rotation of the 1-nitroethyl side chain relative to the phenyl ring. This rotation is governed by the C(phenyl)-C(ethyl) single bond. The key dihedral angle is defined by the plane of the benzene ring and the C-H bond of the benzylic carbon.
Direct conformational analysis of this compound is not found in the surveyed literature. However, extensive studies on ethylbenzene (B125841) provide a foundational understanding. For ethylbenzene, the most stable conformation occurs when the ethyl group's C-C bond is perpendicular to the plane of the benzene ring. nist.govnih.gov The barrier to rotation around the C(phenyl)-C(ethyl) bond is relatively low. For 1-nitro-2-phenylethane, a related compound where the nitro group is on the terminal carbon, conformational analysis has also been performed. ugm.ac.id
In this compound, the situation is more complex due to the presence of both a methyl and a nitro group on the benzylic carbon. This creates a chiral center and introduces greater steric hindrance. The rotation around the C(phenyl)-C(ethyl) bond will be influenced by the steric repulsion between the ortho-hydrogens of the benzene ring and the bulky methyl and nitro groups on the side chain. It is expected that there will be distinct energy minima corresponding to staggered conformations that minimize these steric clashes. The rotational barrier is anticipated to be higher than that in ethylbenzene due to the increased size of the substituents on the benzylic carbon.
| Molecule | Method | Rotational Barrier (kcal/mol) | Most Stable Conformation (Dihedral Angle) |
| Ethane | B3LYP/6-31G(d,p) | 2.80 nih.gov | Staggered |
| Ethylbenzene | B3LYP/6-311+G(d,p) | ~1.2 nih.gov | Ethyl chain orthogonal to the ring (~90°) nist.govnih.gov |
| para-Substituted Anilines | ωB97X-D/6-31G** | 3.5 - 6.0 (Varies with substituent) researchgate.net | Planar or near-planar |
| 1-Nitro-2-phenylethane | DFT/B3LYP/6-31G | Data on barrier not specified, but conformers analyzed ugm.ac.id | 180° conformer studied ugm.ac.id |
This table presents rotational barriers for analogous molecules to provide context for the expected conformational behavior of the 1-nitroethyl side chain.
Reactivity Prediction and Reaction Mechanism Modeling
Computational chemistry offers powerful tools for predicting the reactivity of molecules and modeling potential reaction mechanisms without the need for laboratory experiments.
Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction, focusing on the interactions between the HOMO and LUMO of reacting species. researchgate.net For this compound, the electronic nature of the substituents provides a clear picture of its frontier orbitals.
HOMO (Highest Occupied Molecular Orbital): The strong electron-withdrawing nature of the nitro group and the inductive effect of the fluorine atom significantly lower the energy of the HOMO, which is primarily located on the benzene ring. This makes the molecule less susceptible to electrophilic attack than benzene itself.
LUMO (Lowest Unoccupied Molecular Orbital): The nitro group's low-lying π* orbitals contribute significantly to the LUMO of the molecule, resulting in a very low LUMO energy. researchgate.net This makes the molecule a good electron acceptor and highly susceptible to nucleophilic attack, particularly nucleophilic aromatic substitution.
An Electrostatic Potential (ESP) map visualizes the charge distribution on the molecule's surface. For this compound, the ESP map is expected to show:
Strong negative potential (red color) around the oxygen atoms of the nitro group, indicating these are sites of high electron density and are attractive to electrophiles or hydrogen bond donors.
Strong positive potential (blue color) on the benzene ring, especially at the carbons ortho and para to the powerful electron-withdrawing nitroethyl group (positions 2, 4, and 6). This indicates these positions are electron-deficient and are the most likely sites for nucleophilic attack.
The fluorine atom will also contribute to a positive potential on the carbon it is attached to (C3) due to its high electronegativity.
Quantitative Structure-Activity/Reactivity Relationship (QSAR) models are statistical models that correlate variations in the chemical structure of a series of compounds with a measured physical property, biological activity, or chemical reactivity. For nitroaromatic compounds, QSAR studies are frequently used to predict properties like toxicity or reduction rates. nih.govresearchgate.net
A QSAR model for a series of compounds including this compound could be developed to understand its reactivity in a specific transformation, for example, its reduction by a chemical or biological agent. The model would take the form of an equation:
Reactivity = f(Descriptor 1, Descriptor 2, ...)
Key molecular descriptors often found to be important in QSAR models for nitroaromatics include:
E_LUMO: The energy of the Lowest Unoccupied Molecular Orbital. A lower E_LUMO generally correlates with faster rates of reduction, as the molecule can more easily accept an electron. nist.gov
logP (Octanol-Water Partition Coefficient): A measure of the molecule's hydrophobicity, which is crucial for understanding its transport and interaction with biological membranes.
Steric Descriptors: Parameters that quantify the size and shape of the molecule, which can influence how it fits into an enzyme's active site or approaches another reactant.
Electronic Descriptors: Such as the sum of substituent constants (Hammett constants) or calculated atomic charges.
By building a QSAR model, one could gain mechanistic insights by identifying which structural properties (electronic, steric, or hydrophobic) are the primary drivers for the observed reactivity. ugm.ac.id
Computational Prediction and Interpretation of Spectroscopic Parameters (Methodology Focus)
The computational prediction of spectroscopic parameters is a powerful tool for elucidating molecular structure and properties. These methods, primarily rooted in density functional theory (DFT) and ab initio calculations, can provide valuable insights into NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). However, for this compound, specific computational studies applying these methodologies are not found in the reviewed literature.
NMR Chemical Shift and Coupling Constant Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants through computational means is a standard practice in modern chemistry. Methodologies such as the Gauge-Including Atomic Orbital (GIAO) method, often employed with DFT functionals like B3LYP, have proven effective in accurately forecasting ¹H and ¹³C NMR spectra for a wide range of organic molecules. These calculations can help in the assignment of experimental spectra and in the structural elucidation of unknown compounds.
For this compound, a computational study would typically involve optimizing the molecule's geometry and then performing GIAO calculations to determine the isotropic shielding values for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The resulting data would provide predicted chemical shifts for all hydrogen and carbon atoms in the molecule, including those on the benzene ring and the nitroethyl substituent. However, no such specific data has been published for this compound.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Data Not Available)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Data for each unique proton and carbon atom would be listed here. | Not Available | Not Available |
Vibrational Frequency Analysis for IR and Raman Spectroscopy
A computational analysis of this compound would yield a set of vibrational frequencies corresponding to specific molecular motions, such as C-H stretching, C=C aromatic ring stretching, C-F stretching, and the symmetric and asymmetric stretches of the nitro group (NO₂). These predicted frequencies, often scaled to correct for anharmonicity and other systematic errors, can be directly compared with experimental IR and Raman spectra. The lack of published research means that a detailed vibrational assignment for this molecule based on computational data is not possible at this time.
Table 2: Hypothetical Predicted Vibrational Frequencies for this compound (Data Not Available)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | IR Intensity | Raman Activity |
| Data for key vibrational modes would be presented here. | Not Available | Not Available | Not Available |
UV-Vis Absorption and Photochemical Dynamics Modeling
Time-dependent density functional theory (TD-DFT) is the most common method for modeling the electronic absorption spectra (UV-Vis) of molecules. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is crucial for understanding the electronic structure and potential photochemical behavior of a compound.
For this compound, a TD-DFT study would reveal the nature of the electronic transitions, such as π → π* transitions within the benzene ring and n → π* transitions involving the nitro group. Modeling photochemical dynamics would require more advanced computational techniques to explore the excited-state potential energy surfaces and predict possible reaction pathways upon photoexcitation. As with other spectroscopic parameters, specific computational predictions for the UV-Vis spectrum and photochemical dynamics of this compound have not been reported.
Table 3: Hypothetical Predicted UV-Vis Absorption Data for this compound (Data Not Available)
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| Data for significant electronic transitions would be listed here. | Not Available | Not Available |
Advanced Analytical Characterization Techniques for 1 Fluoro 3 1 Nitroethyl Benzene and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 1-Fluoro-3-(1-nitroethyl)benzene (B6179195), providing its exact molecular weight and elemental composition. The precise mass measurement allows for the confident differentiation between compounds with the same nominal mass but different atomic compositions. For this compound (C₈H₈FNO₂), the theoretical exact mass can be calculated with high precision.
Electron ionization (EI) is a common technique used in conjunction with mass spectrometry. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aromatic nitro compounds, characteristic fragmentation pathways include the loss of the nitro group (NO₂) and other small molecules. libretexts.orgmiamioh.edu The fragmentation of the benzene (B151609) ring itself can also occur. fluorine1.rufluorine1.ru
Expected Fragmentation Pattern for this compound:
Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule.
Loss of Nitro Group: A significant fragment resulting from the cleavage of the C-N bond, leading to the loss of NO₂ (46 Da).
Loss of Ethyl Group: Fragmentation involving the loss of the ethyl group (C₂H₅, 29 Da).
Loss of Nitrite: A rearrangement followed by the loss of an ONO radical.
Benzene Ring Fragmentation: Further fragmentation of the aromatic ring, a common feature for benzene derivatives. fluorine1.rufluorine1.ru
Table 1: Predicted HRMS Data for this compound
| Ion/Fragment | Formula | Predicted m/z | Description |
| [M]⁺ | [C₈H₈FNO₂]⁺ | 169.0539 | Molecular Ion |
| [M-NO₂]⁺ | [C₈H₈F]⁺ | 123.0604 | Loss of nitro group |
| [M-C₂H₅]⁺ | [C₆H₃FNO₂]⁺ | 140.0142 | Loss of ethyl group |
| [C₆H₄F]⁺ | [C₆H₄F]⁺ | 95.0342 | Fluorophenyl cation |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for the complete structural assignment of this compound. stackexchange.com Techniques such as ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) experiments, provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Two-dimensional NMR techniques are crucial for establishing the precise connectivity and stereochemistry of the molecule. researchgate.netyoutube.comyoutube.comprinceton.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. princeton.edu For this compound, COSY would show a correlation between the methine proton (-CH) and the methyl protons (-CH₃) of the nitroethyl group. It would also help in assigning the coupled aromatic protons on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.comprinceton.edu This is essential for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over longer ranges (typically two to four bonds). youtube.comprinceton.edu This is particularly useful for connecting different fragments of the molecule. For instance, it would show correlations between the protons of the nitroethyl group and the carbons of the aromatic ring, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. researchgate.netyoutube.com In the case of this compound, NOESY could reveal through-space interactions between the protons of the nitroethyl group and the ortho-protons on the aromatic ring.
Table 2: Expected 2D NMR Correlations for this compound
| 2D NMR Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |
| COSY | ¹H - ¹H | -CH ↔ -CH₃ (nitroethyl group)- Aromatic protons | Connectivity of adjacent protons |
| HSQC | ¹H - ¹³C (1-bond) | -CH → C (methine)-CH₃ → C (methyl)- Aromatic CH → Aromatic C | Direct C-H attachments |
| HMBC | ¹H - ¹³C (2-4 bonds) | -CH₃ → C (methine)-CH → Aromatic C (ipso)- Aromatic H → Adjacent and ipso-C | Connectivity across quaternary carbons and functional groups |
| NOESY | ¹H - ¹H (through space) | -CH → Ortho-aromatic H-CH₃ → Ortho-aromatic H | Spatial proximity and conformation |
For crystalline solids, solid-state NMR (ssNMR) is a valuable technique for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. researchgate.net Different polymorphs can have distinct physical properties. ssNMR can differentiate between polymorphs by detecting subtle changes in the chemical shifts and relaxation times of the nuclei in the solid state. researchgate.net This technique can provide information on the local molecular environment and packing in the crystal lattice, complementing data from X-ray diffraction. researchgate.net
Vibrational Spectroscopy for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used for conformational analysis. nih.gov
The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A comparative analysis with similar molecules like 1-fluoro-3-nitrobenzene (B1663965) can aid in the assignment of these bands. nih.gov
Key Expected FTIR Absorption Bands:
Aromatic C-H Stretch: Above 3000 cm⁻¹
Aliphatic C-H Stretch: Below 3000 cm⁻¹
Asymmetric NO₂ Stretch: Around 1530-1550 cm⁻¹
Symmetric NO₂ Stretch: Around 1345-1365 cm⁻¹
C=C Aromatic Ring Stretch: Around 1400-1600 cm⁻¹
C-F Stretch: Around 1100-1250 cm⁻¹
Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would also exhibit characteristic peaks for the functional groups in this compound. nih.gov
Key Expected Raman Shifts:
Symmetric NO₂ Stretch: A strong band around 1350 cm⁻¹
Aromatic Ring Breathing Modes: Characteristic patterns in the fingerprint region.
C-H Bending Modes: Both in-plane and out-of-plane bending vibrations.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected FTIR (cm⁻¹) | Expected Raman (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |
| Aliphatic C-H | Stretching | 2990-2850 | 2990-2850 |
| Nitro (NO₂) | Asymmetric Stretch | 1550-1530 | Weak |
| Nitro (NO₂) | Symmetric Stretch | 1365-1345 | Strong, ~1350 |
| Aromatic C=C | Ring Stretching | 1600, 1585, 1450 | Variable |
| C-F | Stretching | 1250-1100 | Moderate |
X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis
X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute configuration of chiral molecules. This powerful technique provides precise information on the spatial arrangement of atoms within a crystal lattice, offering an unequivocal depiction of the molecule's three-dimensional structure.
For a chiral compound like this compound, which possesses a stereocenter at the carbon atom bearing the nitro group, X-ray crystallography can definitively establish the (R) or (S) configuration of its enantiomers. This is achieved by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. The resulting electron density map allows for the precise mapping of each atom's position, revealing the molecule's absolute stereochemistry.
Furthermore, this technique provides invaluable insights into the crystal packing, which describes how molecules are arranged within the crystal. Understanding the intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, that govern the crystal lattice is crucial for comprehending the compound's physical properties, including melting point, solubility, and stability.
As of the current date, specific X-ray crystallographic data for this compound is not available in the public domain. However, the application of this technique would be the definitive method to elucidate its solid-state structure and absolute configuration. The process would involve growing a suitable single crystal of an enantiomerically pure sample, followed by data collection and structure refinement.
Chiral Chromatography and Spectroscopic Methods for Enantiomeric Excess Determination
The biological and pharmacological activities of chiral molecules often differ significantly between enantiomers. Consequently, the ability to separate and quantify the enantiomeric purity, or enantiomeric excess (ee), of a sample is of paramount importance. Chiral chromatography is the most widely used technique for this purpose.
For this compound, chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) would be the methods of choice for separating its enantiomers. These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation.
The selection of the appropriate CSP and chromatographic conditions is critical for achieving baseline separation of the enantiomers. A variety of CSPs based on polysaccharides, proteins, cyclodextrins, and other chiral selectors are commercially available and would need to be screened to identify the optimal column for this specific compound.
Once separated, the relative amounts of the two enantiomers can be quantified using a suitable detector, such as a UV-Vis or mass spectrometry detector. The enantiomeric excess is then calculated using the peak areas of the two enantiomers.
While no specific methods for the chiral separation of this compound have been published, the general principles of chiral chromatography would apply. The development of a robust analytical method would be a critical step in the chemical development and quality control of this compound if it were to be used in applications where stereochemistry is a critical factor.
Future Research Directions and Challenges in 1 Fluoro 3 1 Nitroethyl Benzene Chemistry
Development of Novel and Highly Efficient Synthetic Pathways
The synthesis of 1-Fluoro-3-(1-nitroethyl)benzene (B6179195) is not yet extensively documented, presenting a prime opportunity for the development of innovative and efficient synthetic routes. A primary and logical approach would be the Henry (nitroaldol) reaction , a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. organic-chemistry.org
A plausible pathway involves the base-catalyzed condensation of 3-fluorobenzaldehyde (B1666160) with nitroethane. The choice of base, solvent, and reaction conditions will be critical in optimizing the yield and minimizing side reactions. Chiral catalysts, such as copper(II) complexes with chiral ligands, could be employed to achieve an asymmetric Henry reaction, affording enantiomerically enriched this compound, which would be of significant interest for pharmaceutical applications. niscpr.res.inosti.gov
Table 1: Potential Catalytic Systems for Asymmetric Henry Reaction
| Catalyst Type | Ligand Example | Potential Advantages |
| Copper(II) Complexes | Bis(oxazoline) ligands | High enantioselectivity, well-established in Henry reactions. |
| Zinc Complexes | Amino alcohol-derived ligands | Can be effective for a broad range of substrates. |
| Organocatalysts | Chiral thioureas or bifunctional amines | Metal-free, environmentally friendly approach. |
An alternative synthetic strategy could involve the direct nitration of 1-fluoro-3-ethylbenzene. However, controlling the regioselectivity of the nitration on the ethyl group rather than the aromatic ring would be a significant challenge.
Exploration of New Reactivity Profiles and Catalytic Transformations
The chemical personality of this compound is dictated by its three key functional components: the fluorinated benzene (B151609) ring, the nitro group, and the benzylic proton.
The reduction of the nitro group is a foundational transformation for nitroaromatic compounds, typically yielding the corresponding amine. rsc.orgrsc.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) would be a standard approach. mdpi.com Chemoselective reduction methods that leave the fluorine atom and the aromatic ring intact will be crucial. The resulting 1-fluoro-3-(1-aminoethyl)benzene would be a valuable building block for the synthesis of more complex molecules.
The fluorine atom on the aromatic ring imparts unique electronic properties. While fluorine is an ortho-, para-director in electrophilic aromatic substitution, its high electronegativity deactivates the ring. vaia.comresearchgate.net Nevertheless, exploring electrophilic substitution reactions could lead to further functionalization of the aromatic core. Conversely, the electron-withdrawing nature of the nitroethyl group could activate the fluorine atom for nucleophilic aromatic substitution (SNAr) , allowing for its replacement with other functional groups.
Advanced Mechanistic and Computational Insights into Reaction Pathways
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is paramount for optimizing existing methods and discovering new transformations.
Computational chemistry , employing methods such as Density Functional Theory (DFT), can provide invaluable insights into the transition states and intermediates of the Henry reaction for its synthesis. osti.gov These studies can elucidate the role of the catalyst, the influence of the fluorine substituent on the reaction energetics, and the factors controlling stereoselectivity in asymmetric variants.
For its reactivity, mechanistic studies on the reduction of the nitro group can help in designing catalysts that are not only efficient but also highly selective. Investigating the kinetics and intermediates of nucleophilic aromatic substitution reactions will clarify the role of the nitroethyl group in activating the C-F bond.
Integration into Flow Chemistry and Automated Synthesis for Scalable Production
For any compound with potential industrial applications, the development of scalable and safe manufacturing processes is essential. Flow chemistry offers significant advantages over traditional batch processes for nitration and other potentially hazardous reactions, including improved heat and mass transfer, enhanced safety, and the potential for automation. vapourtec.comewadirect.combeilstein-journals.org
The synthesis of this compound via the Henry reaction could be adapted to a continuous flow setup. This would allow for precise control over reaction parameters, potentially leading to higher yields and purity. Automated synthesis platforms can be utilized for rapid optimization of reaction conditions, screening of catalysts, and the generation of a library of derivatives for further studies. researchgate.net The integration of in-line analytical techniques would enable real-time monitoring and control of the manufacturing process.
Sustainable and Environmentally Benign Approaches for its Synthesis and Utilization
Modern chemical synthesis places a strong emphasis on green chemistry principles, aiming to minimize environmental impact. numberanalytics.combioengineer.org The development of sustainable routes to this compound and its derivatives is a critical future direction.
This includes the use of greener solvents, ideally water or bio-based solvents, and the development of recoverable and reusable catalysts. rsc.org For the nitration steps in alternative synthetic routes, replacing traditional mixed-acid systems with less hazardous nitrating agents like dinitrogen pentoxide in a recyclable solvent is a promising avenue. nih.govnih.govaiche.orggoogle.com
Furthermore, exploring enzymatic or chemo-enzymatic methods for the synthesis and transformations of this compound could offer highly selective and environmentally friendly alternatives to traditional chemical methods. The principles of atom economy and waste reduction should guide the design of all future synthetic strategies.
Q & A
Q. What are the optimal synthetic routes for preparing 1-Fluoro-3-(1-nitroethyl)benzene, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves nitration of fluorinated aromatic precursors. For example, nitration of 3-(1,1,2,2-tetrafluoroethoxy)benzene using concentrated HNO₃/H₂SO₄ under controlled temperatures (0–5°C) yields nitro derivatives, though substitution patterns depend on reaction conditions . To maximize purity:
- Use silica gel chromatography (100% hexanes) for purification, achieving >85% yield .
- Monitor reaction progress via TLC (Rf = 0.66 in hexanes) and confirm purity via ¹H/¹³C NMR .
- Data Table :
| Method | Reagents | Yield | Purity Validation |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | ~70% | NMR, TLC |
| Chromatography | Hexanes | 87% | NMR |
Q. How can the structural and electronic properties of this compound be characterized?
- Methodological Answer :
- ¹H NMR : Look for signals at δ 7.30–7.26 (m, aromatic protons) and δ 4.13 (q, J = 7.2 Hz, ethyl group) .
- ¹³C NMR : Peaks at δ 163.0 (d, J = 244.5 Hz, C-F) and δ 44.5 (CH₂) confirm substitution patterns .
- Computational modeling (e.g., DFT) predicts electronic effects of fluorine and nitro groups on aromatic ring reactivity .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer :
- Store under inert atmospheres (N₂/Ar) at –20°C to prevent nitro group degradation .
- Avoid prolonged exposure to light, as fluorinated nitroaromatics can undergo photodecomposition .
Advanced Research Questions
Q. How do electronic effects of the fluorine and nitro groups influence electrophilic substitution reactions?
- Methodological Answer : Fluorine’s strong electron-withdrawing effect deactivates the ring, directing incoming electrophiles to meta/para positions relative to the nitro group. Experimental studies show:
- Nitro groups further deactivate the ring, reducing reactivity toward Friedel-Crafts alkylation .
- Mechanistic Insight : Use Hammett constants (σₘ for -F = 0.34, σₚ for -NO₂ = 0.78) to predict regioselectivity .
Q. What strategies resolve contradictions in reported biological activities of fluorinated nitroaromatic derivatives?
- Methodological Answer : Discrepancies in antimicrobial/anticancer data often arise from assay variability. To standardize:
- Use consistent cell lines (e.g., HeLa for anticancer studies) and bacterial strains (e.g., E. coli ATCC 25922) .
- Compare IC₅₀ values under identical conditions (pH, temperature). For example, derivatives with EC₅₀ < 10 µM show significant apoptosis induction .
- Data Table :
| Derivative | Biological Activity | IC₅₀/EC₅₀ | Assay Conditions |
|---|---|---|---|
| Parent Compound | Anticancer (HeLa) | 15 µM | 37°C, 48 hr |
| Nitro-Ortho Analog | Antimicrobial | 25 µg/mL | pH 7.4 |
Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Perform molecular docking to assess binding affinity to target proteins (e.g., cytochrome P450 for metabolic stability) .
- Use QSAR models to correlate logP values (calculated: 2.8 for parent compound) with bioavailability .
- Case Study : Derivatives with trifluoromethoxy groups show improved blood-brain barrier penetration due to increased hydrophobicity .
Methodological Challenges and Solutions
Q. How to address low yields in multi-step syntheses involving fluorinated intermediates?
- Answer :
- Optimize reaction temperatures (e.g., –78°C for lithiation steps) to minimize side reactions .
- Use directing groups (e.g., boronic acids) to enhance regioselectivity in cross-coupling reactions .
Q. What analytical techniques differentiate positional isomers (e.g., ortho vs. para nitro derivatives)?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
